5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
CAS No.: 896678-96-9
Cat. No.: VC5562843
Molecular Formula: C16H10ClN3O2S3
Molecular Weight: 407.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896678-96-9 |
|---|---|
| Molecular Formula | C16H10ClN3O2S3 |
| Molecular Weight | 407.91 |
| IUPAC Name | 5-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C16H10ClN3O2S3/c17-13-6-7-14(23-13)25(21,22)20-11-4-1-3-10(9-11)15-19-12-5-2-8-18-16(12)24-15/h1-9,20H |
| Standard InChI Key | BPVKJBRISJBTPW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)C3=NC4=C(S3)N=CC=C4 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The molecular formula of 5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is C₁₆H₁₀ClN₃O₂S₃, with a molecular weight of 407.91 g/mol . Its structure integrates three heterocyclic systems:
-
A thiazolo[5,4-b]pyridine core, formed by fusion of a thiazole and pyridine ring.
-
A phenyl group substituted at the 3-position with the thiazolopyridine unit.
-
A thiophene-2-sulfonamide group linked to the phenyl ring via a sulfonamide bridge.
The SMILES notation (O=S(=O)(Nc1cccc(-c2nc3cccnc3s2)c1)c1ccc(Cl)s1) underscores the spatial arrangement of these moieties, highlighting the chlorine atom at the 5-position of the thiophene ring and the sulfonamide group’s role in hydrogen bonding .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 896678-96-9 |
| Molecular Formula | C₁₆H₁₀ClN₃O₂S₃ |
| Molecular Weight | 407.91 g/mol |
| SMILES Notation | O=S(=O)(Nc1cccc(-c2nc3cccnc3s2)c1)c1ccc(Cl)s1 |
| XLogP3-AA | 5.2 (predicted) |
| Hydrogen Bond Donors | 1 (sulfonamide -NH) |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves sequential heterocyclic annulation and sulfonamide coupling:
-
Thiazolo[5,4-b]pyridine Formation: Thiazole derivatives react with pyridine precursors under nucleophilic substitution conditions (e.g., K₂CO₃, DMF, 80°C) to form the fused thiazolopyridine core .
-
Phenyl Ring Functionalization: The 3-aminophenyl intermediate undergoes Ullmann coupling with thiazolopyridine, catalyzed by CuI/L-proline.
-
Sulfonamide Introduction: Reaction of the phenylamine with 5-chlorothiophene-2-sulfonyl chloride in dichloromethane yields the final product.
Industrial Optimization
-
Continuous Flow Reactors: Enhance reaction efficiency by maintaining precise temperature and mixing conditions, reducing side products.
-
Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, validated by HPLC .
Table 2: Synthetic Performance Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 65% | 82% |
| Purity | 95% | 98.5% |
| Reaction Time | 48 hours | 12 hours |
Biological Activity and Mechanism
PI3K Inhibition
The compound exhibits potent inhibition of PI3Kα (IC₅₀ = 3.6 nM), with selectivity over PI3Kβ (IC₅₀ > 36 nM) . Binding studies reveal:
-
Hydrogen Bonding: The sulfonamide -NH forms a critical hydrogen bond with Val851 in the PI3Kα kinase domain .
-
Hydrophobic Interactions: The thiazolopyridine and thiophene rings occupy the ATP-binding pocket, displacing water molecules .
Downstream Signaling Effects
PI3K inhibition suppresses AKT phosphorylation (p-AKT), reducing cell proliferation in breast cancer (MCF-7) and leukemia (HL-60) cell lines by 70–80% at 1 µM .
Therapeutic Applications
Oncology
Preclinical studies demonstrate efficacy in xenograft models:
-
Breast Cancer: Tumor volume reduction by 58% after 21 days (10 mg/kg/day, oral) .
-
Combination Therapy: Synergizes with paclitaxel, enhancing apoptosis via Bcl-2 downregulation .
Inflammatory Diseases
Modulation of chemokine receptors (e.g., CXCR4) inhibits leukocyte migration, suggesting potential in rheumatoid arthritis.
Future Directions
-
Clinical Trials: Phase I studies pending to assess safety in humans.
-
Analog Development: Substituent optimization (e.g., replacing chlorine with fluorine) to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume